NMY1009

Mitochondrial Uncoupling Bioenergetics Metabolic Disease

NMY1009 is a synthetic, lipophilic C8-hydrocarbon chain-conjugated analog of mitochondrial uncoupler compounds, specifically derived from FCCP. It is characterized by a core structure of C17H22N4O with a molar mass of 298.38 g/mol.

Molecular Formula C17H22N4O
Molecular Weight 298.4 g/mol
Cat. No. B12363787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMY1009
Molecular FormulaC17H22N4O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)NN=C(C#N)C#N
InChIInChI=1S/C17H22N4O/c1-2-3-4-5-6-7-12-22-17-10-8-15(9-11-17)20-21-16(13-18)14-19/h8-11,20H,2-7,12H2,1H3
InChIKeyKGTPZLZTHZOUPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NMY1009 as a Lipophilic Mitochondrial Uncoupler Analog: Core Procurement Identifiers


NMY1009 is a synthetic, lipophilic C8-hydrocarbon chain-conjugated analog of mitochondrial uncoupler compounds, specifically derived from FCCP [1]. It is characterized by a core structure of C17H22N4O with a molar mass of 298.38 g/mol [1]. The compound is designed to be released and enter the mitochondrial matrix and intermembrane space, targeting mitochondrial uncoupler activity to adipose tissue and increasing energy expenditure in brown and white adipose tissue [1][2]. Its intended use is solely for research purposes, focusing on metabolic disease models involving obesity and energy homeostasis [1][2].

Why NMY1009 Cannot Be Substituted with Generic Mitochondrial Uncouplers


NMY1009 is not a simple, direct mitochondrial uncoupler like its parent compound FCCP. Its core differentiation lies in its specific molecular engineering: the substitution of the trifluoromethoxy group of FCCP with a lipophilic C8-hydrocarbon chain via an ether linkage [1]. This structural modification confers distinct physicochemical properties, including altered lipophilicity and a unique metabolic profile, which are essential for its intended application in targeting adipose tissue [1]. The compound's behavior in biological systems—particularly its potent uncoupling activity in mitochondria and its specific metabolic instability [1]—is a direct consequence of this C8-ether conjugation and cannot be replicated by in-class analogs like FCCP, CCP, or other short-chain derivatives. Substituting NMY1009 with a generic uncoupler would compromise the very property (adipose tissue targeting) that defines its research value, as the unconjugated parent compounds lack this selectivity and possess different toxicity and stability profiles [1].

Quantitative Differentiation of NMY1009 Against Key Comparators: An Evidence-Based Guide


Superior Uncoupling Potency in Isolated Mouse Liver Mitochondria vs. C1-CCP

NMY1009 (C8-CCP) exhibits significantly greater mitochondrial uncoupling activity compared to its shorter-chain analog C1-CCP. In isolated mouse liver mitochondria, the addition of NMY1009 resulted in a substantially higher uncoupled respiratory rate, expressed as a percentage of the basal respiratory rate, compared to the response observed with C1-CCP at equivalent concentrations [1]. This demonstrates that the length of the hydrophobic hydrocarbon chain is a critical determinant of uncoupling efficacy.

Mitochondrial Uncoupling Bioenergetics Metabolic Disease

Enhanced Cellular Oxygen Consumption in 3T3-L1 Adipocytes vs. FCCP and CCP

NMY1009 elicits a more robust and sustained increase in cellular oxygen consumption rate (OCR) in differentiated 3T3-L1 adipocytes compared to its parent compounds FCCP and CCP. Seahorse assay data indicate that the OCR response triggered by NMY1009 is both greater in magnitude and longer in duration, confirming its superior efficacy in a cellular model relevant to adipose tissue metabolism [1].

Adipocyte Biology Obesity Research Metabolic Disease

Demonstrated In Vivo Safety Profile in Mice up to 50 mg/kg (i.p.)

NMY1009 exhibits a favorable acute toxicity profile in mice following intraperitoneal administration. In a dose-escalation study, no deaths or adverse reactions were observed in mice treated with NMY1009 at doses up to 50 mg/kg i.p. for seven consecutive days [1]. This provides a defined safety window for in vivo experimental use, which contrasts with the well-documented toxicity of parent uncouplers like DNP [2].

In Vivo Toxicology Drug Safety Metabolic Disease

Characterized Metabolic Instability vs. FCCP: Rapid Degradation in Rat Liver Microsomes

NMY1009 is metabolically unstable, showing rapid degradation in rat liver microsomes. In a direct comparison with its parent uncoupler FCCP, NMY1009 exhibits a far shorter half-life, with nearly complete disappearance within 15-30 minutes, while FCCP remains stable [1]. This instability is a critical factor for experimental design and interpretation of in vivo efficacy studies.

Drug Metabolism Pharmacokinetics In Vitro ADME

Glutathione (GSH) Adduct Formation and Lack of Cysteine Reactivity

Both NMY1009 and FCCP form adducts with glutathione (GSH), indicating potential for reactive metabolite formation. However, the mechanism of NMY1009's rapid degradation is not primarily driven by cysteine reactivity, as the presence of GSH did not accelerate its disappearance in aqueous buffer [1]. This suggests that while NMY1009 generates a reactive intermediate, its instability is predominantly due to hydrolytic ether bond cleavage rather than thiol-mediated reactions.

Drug Metabolism Reactive Metabolites Toxicology

Defined Research Applications for NMY1009 Based on Quantified Evidence


In Vitro Mitochondrial Bioenergetics Research: Potent Uncoupling Activity

NMY1009 is a highly potent mitochondrial uncoupler, particularly suitable for acute in vitro studies in isolated mitochondria and cell lines. Its superior uncoupling activity compared to C1-CCP and enhanced OCR response in 3T3-L1 adipocytes versus FCCP [1] make it a valuable tool for dissecting mechanisms of mitochondrial respiration and energy expenditure. Researchers can leverage its defined potency to calibrate assays or investigate the relationship between uncoupler structure and activity. However, its rapid metabolic instability [1] precludes its use in chronic or long-term cell culture experiments.

In Vivo Metabolic Phenotyping: Acute Studies in Mouse Models of Obesity

NMY1009 can be employed in acute, short-term in vivo metabolic studies in mice, specifically within the validated safe dosing range of up to 50 mg/kg i.p. [1]. In a high-fat diet (HFD) fed mouse model, daily administration of 3 mg/kg NMY1009 for 3 weeks was used to assess its effects on energy expenditure (EE) and respiratory exchange ratio (RER) via indirect calorimetry [2]. While the compound did not significantly alter body weight or glucose tolerance in this chronic setting, likely due to its metabolic instability [1], it provides a valuable tool for proof-of-concept studies aiming to test the effects of transient mitochondrial uncoupling on acute metabolic parameters.

Prodrug and Linker Stability Studies in Drug Discovery

NMY1009 serves as a critical control or model compound for researchers developing novel prodrug strategies or investigating the in vivo stability of ether-linked conjugates. Its well-characterized, rapid dealkylation and metabolic instability [1] provide a benchmark for comparing the performance of alternative linker chemistries (e.g., carbamates, amides) intended to improve pharmacokinetic profiles. Studies with NMY1009 have demonstrated that ether bonds are unsuitable for achieving sustained in vivo exposure of lipophilic payloads [1], a finding that directly informs medicinal chemistry design choices for next-generation adipose tissue-targeted therapeutics.

Reactive Metabolite and GSH Trapping Studies

NMY1009, like its parent FCCP, forms a detectable glutathione (GSH) adduct [1]. This property makes it useful as a positive control or a model compound in in vitro GSH trapping assays designed to screen for potential reactive metabolites. Its behavior can be used to validate assay conditions and compare the reactivity of new chemical entities. The demonstrated lack of acceleration of its degradation by GSH [1] further refines its use as a tool to distinguish between different mechanisms of metabolic instability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NMY1009

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.